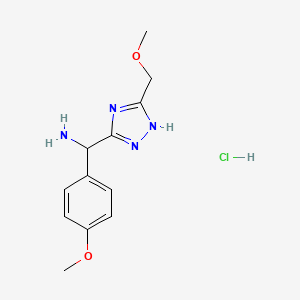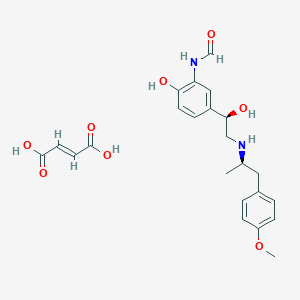![molecular formula C13H12FN3O2 B1653060 2-(3-Fluorphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-carbonsäure CAS No. 1713713-79-1](/img/structure/B1653060.png)
2-(3-Fluorphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-carbonsäure
Übersicht
Beschreibung
This compound is a derivative of pyrazole, a five-membered heterocyclic compound . Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant properties . This specific compound, with its fluorophenyl and methyl groups, is part of a class of compounds that have been synthesized as potential succinate dehydrogenase inhibitors .
Synthesis Analysis
The synthesis of similar compounds often involves unique routes due to the special substitution pattern of the five-membered heterocyclic systems . For instance, the synthesis of fungicidally active succinate dehydrogenase inhibitors with similar structures relied on the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic system. This ring is substituted with a fluorophenyl group at the 3-position and a methyl group at the 6-position . The presence of these substituents can significantly influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, α,β-ethylenic ketones with a leaving group can react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Wissenschaftliche Forschungsanwendungen
Fungizide Aktivität
Diese Verbindung weist Eigenschaften auf, die sie zu einem Kandidaten für die Verwendung als Succinat-Dehydrogenase-Inhibitor (SDHI) . SDHIs sind eine Klasse von Fungiziden, die das Enzym Succinat-Dehydrogenase in der mitochondrialen Atmungskette von Pilzen angreifen und so deren Energieproduktion und Wachstum hemmen. Der strukturelle Aufbau dieser Verbindung, insbesondere das Vorhandensein einer Fluorphenylgruppe, könnte ihre fungizide Wirksamkeit möglicherweise verbessern.
Biologische Aktivität in der Aquakultur
Derivate dieser Verbindung wurden auf ihre biologische Aktivität auf Wasserorganismen untersucht . Zum Beispiel zeigten bestimmte Pyrazolinderivate bei Regenbogenforellenlarven Auswirkungen auf oxidative Stress-Biomarker und Acetylcholinesterase-Aktivität. Dies deutet darauf hin, dass unsere Verbindung hilfreich sein könnte, um die Auswirkungen von Chemikalien auf die Gesundheit und Entwicklung von Fischen zu verstehen, was für nachhaltige Aquakulturpraktiken entscheidend ist.
Pharmazeutische Forschung
Der Pyrazolkern der Verbindung ist ein häufiges Merkmal in vielen pharmakologisch aktiven Molekülen. Pyrazole und ihre Derivate sind bekannt für ihre antibakteriellen, antifungalen, antiparasitären, entzündungshemmenden, Antidepressiva, Antikonvulsiva, antioxidativen und Antitumoraktivitäten . Daher könnte diese Verbindung als Gerüst für die Entwicklung neuer Medikamente mit diesen therapeutischen Wirkungen dienen.
Synthese neuer Medikamente
Die einzigartige Struktur dieser Verbindung bietet eine Möglichkeit zur Synthese neuer Medikamente. Ihr heterocyclischer Säureanteil kann verwendet werden, um ähnliche substituierte Pyrazolcarboxamide zu imitieren, die bei der Entwicklung von Medikamenten mit verbesserter Wirksamkeit und Selektivität eine wichtige Rolle spielen .
Umweltfreundliche Katalyse
Im Bereich der grünen Chemie könnte diese Verbindung in katalytischen Prozessen eingesetzt werden, die umweltfreundlich sind. Zum Beispiel könnte sie in Verbindung mit harzigen, ungiftigen, thermisch stabilen und kostengünstigen Katalysatoren verwendet werden, um nachhaltige Syntheserouten zu entwickeln .
Materialwissenschaft
Das Potenzial der Verbindung, stabile Heteroarene zu bilden, macht sie für Anwendungen in der Materialwissenschaft interessant. Sie könnte zur Synthese neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften verwendet werden .
Antioxidative Eigenschaften
Forschungen an ähnlichen Pyrazolinderivaten haben ihr Potenzial als Antioxidantien gezeigt . Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, freie Radikale abzufangen, was bei der Vorbeugung oxidativer Stress-bedingter Krankheiten von Bedeutung ist.
Enzyminhibition
Aufgrund ihrer strukturellen Merkmale könnte diese Verbindung als Inhibitor für verschiedene Enzyme wirken, wie zum Beispiel Acetylcholinesterase . Dies ist bedeutend in der Untersuchung neurodegenerativer Erkrankungen, bei denen Enzyminhibition eine therapeutische Rolle spielt.
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrazole derivatives are known to exhibit a broad spectrum of biological activities. For example, they have been described as inhibitors of protein glycation, and they exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine and agriculture. Given the wide range of activities exhibited by pyrazole derivatives, this compound could be a promising candidate for drug development .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-7-11(13(18)19)12-15-10(6-17(12)16-7)8-3-2-4-9(14)5-8/h2-5,10,15H,6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRIOSYPHWMTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127456 | |
| Record name | 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2-(3-fluorophenyl)-2,3-dihydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713713-79-1 | |
| Record name | 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2-(3-fluorophenyl)-2,3-dihydro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713713-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2-(3-fluorophenyl)-2,3-dihydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diethyl 1'H,4'H-dispiro[1,3-dithiolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dithiolane]-1',4'-dicarboxylate](/img/structure/B1652992.png)






